molecular formula C10H11Cl2NOS B177656 (3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester CAS No. 10129-41-6

(3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester

Cat. No.: B177656
CAS No.: 10129-41-6
M. Wt: 264.17 g/mol
InChI Key: DJVACRBOIDNKHR-UHFFFAOYSA-N
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Description

The (3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester is a chemical compound supplied for research purposes. With the molecular formula C 11 H 13 Cl 2 NOS and a molecular weight of 278.20 g/mol, this thiocarbamic acid ester features a dichlorophenyl group and an S-isopropyl ester moiety . Compounds within the thiocarbamate class are of significant interest in agricultural and materials science research due to their potential biological activities. Thiocarbamates are known to serve as key structural motifs in various applications, and their chemical stability makes them valuable for investigation as enzyme inhibitors or in the development of novel active agents . Researchers can utilize this compound as a building block or intermediate in synthetic chemistry or for exploring structure-activity relationships. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Proper safety procedures and handling protocols for laboratory chemicals must be followed.

Properties

IUPAC Name

S-propan-2-yl N-(3,4-dichlorophenyl)carbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NOS/c1-6(2)15-10(14)13-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVACRBOIDNKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC(=O)NC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10129-41-6
Record name S-ISOPROPYL N-(3,4-DICHLOROPHENYL)THIOLCARBAMATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Reaction Mechanism and Conditions

  • Dithiocarbamate Formation :
    3,4-Cl2C6H3NH2+CS2+NaOH3,4-Cl2C6H3NC(=S)SNa++H2O3,4\text{-Cl}_2C_6H_3NH_2 + CS_2 + NaOH \rightarrow 3,4\text{-Cl}_2C_6H_3N–C(=S)S^− Na^+ + H_2O
    The amine reacts with CS2CS_2 in aqueous sodium hydroxide, forming a sodium dithiocarbamate salt.

  • Alkylation :
    3,4-Cl2C6H3NC(=S)SNa++i-PrI3,4-Cl2C6H3NHC(=S)S-i-Pr+NaI3,4\text{-Cl}_2C_6H_3N–C(=S)S^− Na^+ + i\text{-PrI} \rightarrow 3,4\text{-Cl}_2C_6H_3NHC(=S)S\text{-}i\text{-Pr} + NaI
    The dithiocarbamate salt undergoes nucleophilic substitution with isopropyl iodide in toluene or dichloromethane, facilitated by sodium hydride (NaH) as a base.

Optimization Parameters

  • Temperature : 0–25°C (prevents side reactions).

  • Solvent : Anhydrous toluene or THF.

  • Yield : ~70–85% (inferred from analogous dithiocarbamate alkylations).

Carbamothioate Formation via Isopropyl Chlorothioformate

An alternative one-step synthesis employs the reaction of 3,4-dichloroaniline with isopropyl chlorothioformate (ClC(=S)Oi-PrCl–C(=S)–O–i\text{-Pr}).

Procedure

3,4-Cl2C6H3NH2+ClC(=S)Oi-Pr3,4-Cl2C6H3NHC(=S)Oi-Pr+HCl3,4\text{-Cl}_2C_6H_3NH_2 + Cl–C(=S)–O–i\text{-Pr} \rightarrow 3,4\text{-Cl}_2C_6H_3NHC(=S)–O–i\text{-Pr} + HCl
The amine reacts with isopropyl chlorothioformate in the presence of a tertiary amine (e.g., triethylamine) to scavenge HCl.

Key Considerations

  • Solvent : Dichloromethane or ethyl acetate.

  • Reaction Time : 4–6 hours at 0–5°C.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate).

Newman-Kwart Rearrangement of O-Aryl Thiocarbamate

While less direct, the Newman-Kwart rearrangement (NKR) offers a route to S-alkyl thiocarbamates via thermal reorganization of O-aryl precursors.

Synthetic Pathway

  • O-Thiocarbamate Synthesis :
    3,4-Cl2C6H3OH+ClC(=S)NR23,4-Cl2C6H3OC(=S)NR23,4\text{-Cl}_2C_6H_3OH + Cl–C(=S)–NR_2 \rightarrow 3,4\text{-Cl}_2C_6H_3O–C(=S)–NR_2
    Phenol derivatives react with thiocarbamoyl chlorides to form O-aryl thiocarbamates.

  • Rearrangement :
    3,4-Cl2C6H3OC(=S)NR2Δ3,4-Cl2C6H3SC(=O)NR23,4\text{-Cl}_2C_6H_3O–C(=S)–NR_2 \xrightarrow{\Delta} 3,4\text{-Cl}_2C_6H_3S–C(=O)–NR_2
    Heating the O-thiocarbamate at 200–250°C in diphenyl ether induces rearrangement to the S-aryl analog.

Limitations and Adaptations

  • Target Specificity : NKR typically yields S-aryl thiocarbamates; obtaining S-isopropyl derivatives requires post-rearrement alkylation or alternative electrophiles.

  • Yield : 60–75% for analogous systems.

Industrial-Scale Purification and Quality Control

Post-synthesis, the crude product is purified via recrystallization or distillation to achieve the reported 98% purity.

Recrystallization Conditions

  • Solvent System : Ethyl acetate/hexane (1:3).

  • Temperature Gradient : 60°C (dissolution) → 4°C (crystallization).

  • Purity Analysis : HPLC (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)
Dithiocarbamate AlkylationHigh atom economy, scalableRequires anhydrous conditions70–85
Chlorothioformate RouteOne-step, minimal byproductsLimited commercial availability of reagents65–75
Newman-Kwart RearrangementAccess to thermodynamically stable productsHigh energy input, multi-step sequence60–75

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways

  • Over-Alkylation : Excess isopropyl iodide may lead to dialkylation at sulfur. Mitigated by stoichiometric control.

  • Hydrolysis : Thiocarbamates are prone to hydrolysis in aqueous media. Anhydrous solvents and inert atmospheres are critical.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves alkylation efficiency in biphasic systems .

Chemical Reactions Analysis

Types of Reactions

(3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and per

Biological Activity

(3,4-Dichloro-phenyl)-thiocarbamic acid S-isopropyl ester is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial, anticancer, and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₉H₈Cl₂N₂OS
  • Molecular Weight : 249.14 g/mol

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties.

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 40 to 50 µg/mL against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .
  • Inhibition Zones : The compound demonstrated inhibition zone diameters comparable to standard antibiotics, such as ceftriaxone, with values reaching up to 30 mm against certain strains .

Comparative Antibacterial Efficacy

Bacterial StrainInhibition Zone Diameter (mm)MIC (µg/mL)
Enterococcus faecalis2940
Pseudomonas aeruginosa2450
Salmonella typhi3045
Klebsiella pneumoniae1950

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it possesses cytotoxic effects against various cancer cell lines.

  • IC₅₀ Values : The IC₅₀ values for cell lines tested were in the low micromolar range, indicating potent activity . For instance, derivatives of thioureas showed IC₅₀ values of approximately 1.29 to 2.96 μM across different cancer cell lines .

Anti-inflammatory Properties

In addition to its antibacterial and anticancer activities, this compound exhibits anti-inflammatory effects.

  • Mechanism of Action : The compound appears to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models . This suggests a potential role in managing inflammatory diseases.

Case Studies

Several studies have highlighted the biological activities of thiourea derivatives similar to this compound:

  • Study on Antimicrobial Resistance : A study demonstrated that derivatives showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for development as new antimicrobial agents .
  • Cytotoxicity Assessment : A comprehensive evaluation of various thiourea derivatives showed that those with electron-withdrawing groups exhibited increased cytotoxicity in cancer cells, supporting the hypothesis that structural modifications can enhance biological activity .

Scientific Research Applications

Antibacterial Activity

Research indicates that (3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester exhibits notable antibacterial properties.

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values between 40 to 50 µg/mL against various bacterial strains such as Enterococcus faecalis and Pseudomonas aeruginosa.
Bacterial StrainInhibition Zone Diameter (mm)MIC (µg/mL)
Enterococcus faecalis2940
Pseudomonas aeruginosa2450
Salmonella typhi3045
Klebsiella pneumoniae1950

These findings suggest that the compound could serve as a potential candidate for developing new antibiotics, particularly against resistant strains like MRSA.

Anticancer Activity

In vitro studies have demonstrated the compound's cytotoxic effects on various cancer cell lines.

  • IC₅₀ Values : Reported IC₅₀ values range from approximately 1.29 to 2.96 μM, indicating potent anticancer activity.

This suggests that structural modifications of thiourea derivatives can enhance their biological efficacy against cancer cells.

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications.

  • Mechanism of Action : It appears to inhibit pro-inflammatory cytokines and reduce oxidative stress markers, indicating potential use in managing inflammatory diseases.

Agricultural Applications

This compound is utilized in agriculture primarily as a pesticide and herbicide. Its effectiveness against various pests makes it valuable for crop protection.

Pesticidal Efficacy

The compound has been tested for its ability to control pests effectively, contributing to sustainable agricultural practices by reducing the reliance on traditional pesticides.

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiourea derivatives similar to this compound:

  • Study on Antimicrobial Resistance : Research demonstrated enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), supporting the development of new antimicrobial agents.
  • Cytotoxicity Assessment : A study evaluating various thiourea derivatives indicated that those with electron-withdrawing groups exhibited increased cytotoxicity in cancer cells, reinforcing the hypothesis that structural modifications can enhance biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiocarbamates

Key Structural Analogs

The most relevant structural analog is N-Diisopropylthiocarbamic acid S-2,3,3-trichloro-2-propenyl ester (common name: Far-Go, EPA Pesticide Code 078802), a pre-emergent herbicide . Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Property (3,4-Dichloro-phenyl)-thiocarbamic acid S-isopropyl ester N-Diisopropylthiocarbamic acid S-2,3,3-trichloro-2-propenyl ester (Far-Go)
CAS Number 10129-41-6 Not specified (EPA 078802)
Molecular Formula C₁₀H₁₁Cl₂NOS C₁₀H₁₅Cl₃NOS
Substituents 3,4-Dichlorophenyl, S-isopropyl 2,3,3-Trichloroallyl, N,N-diisopropyl
Primary Application Agrochemical intermediate (hypothesized) Pre-emergent herbicide (wheat, barley)
Solubility Moderate in organic solvents (inferred) Low water solubility, high lipophilicity
Toxicity Limited data Moderate toxicity (EPA Class III)

Substituent Effects on Bioactivity

  • Chlorine Substitution: The 3,4-dichlorophenyl group in the target compound may enhance binding to plant enzymatic targets (e.g., acetolactate synthase), similar to other chlorinated herbicides. However, the absence of an allyl group (cf. Far-Go’s trichloroallyl group contributes to its prolonged soil persistence, whereas the S-isopropyl ester in the target compound may degrade faster via hydrolysis, reducing environmental residue .
  • Ester Group :

    • The S-isopropyl moiety in the target compound offers steric bulk, which could hinder enzymatic degradation compared to smaller esters. In contrast, Far-Go’s N,N-diisopropyl groups may enhance membrane permeability due to increased lipophilicity .

Research Findings and Implications

Agrochemical Performance

  • Herbicidal Activity : Thiocarbamates with allyl chloride groups (e.g., Far-Go) exhibit broad-spectrum weed control by inhibiting lipid biosynthesis. The target compound’s dichlorophenyl group may instead target auxin pathways, though empirical data is lacking .
  • Environmental Impact : Chlorinated thiocarbamates are associated with groundwater contamination risks. The target compound’s moderate lipophilicity (inferred from structure) may reduce leaching compared to Far-Go .

Toxicity and Regulation

  • Far-Go is classified as moderately toxic (EPA Class III), with risks to aquatic organisms.

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